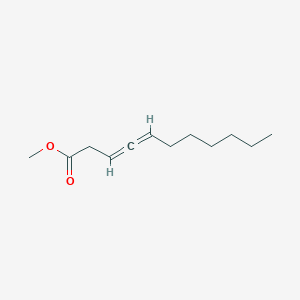
Methyl undeca-3,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl undeca-3,4-dienoate is an organic compound characterized by its unique structure, which includes a methyl ester group and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl undeca-3,4-dienoate can be synthesized through several methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the product. Another method involves the use of Wittig olefination, Horner-Wadsworth-Emmons, and Still-Gennari olefination reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of Pd-catalyzed processes is favored due to their efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl undeca-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Wissenschaftliche Forschungsanwendungen
Methyl undeca-3,4-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials due to its reactive diene system
Wirkmechanismus
The mechanism of action of methyl undeca-3,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in Diels-Alder reactions, forming cyclic compounds. Additionally, the ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols .
Vergleich Mit ähnlichen Verbindungen
Methyl undeca-3,4-dienoate can be compared with other similar compounds, such as:
Ethyl undeca-2,4-dienoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl deca-2,4-dienoate: Lacks one carbon in the chain, affecting its reactivity and applications.
Methyl nona-2,4-dienoate: Even shorter chain, leading to different physical and chemical properties
Eigenschaften
CAS-Nummer |
81981-08-0 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h8,10H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
DOGOUGFZFAYSIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=C=CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


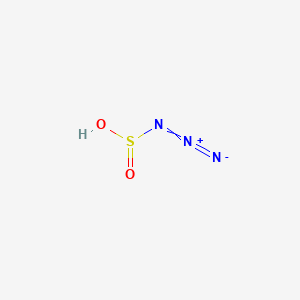
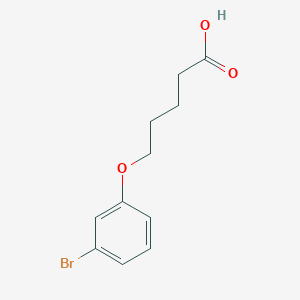
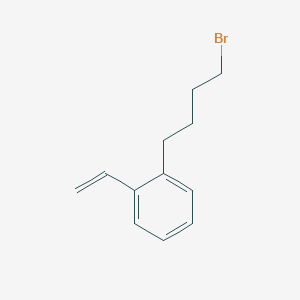
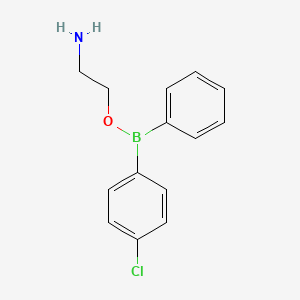
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
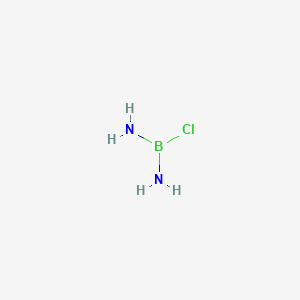
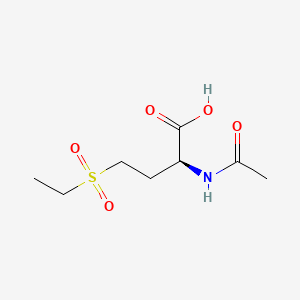
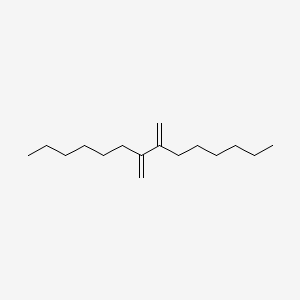
![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
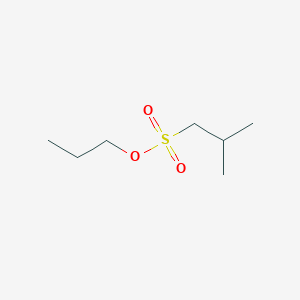
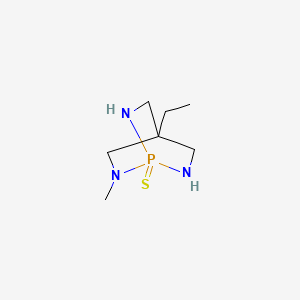
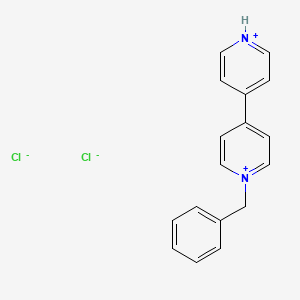
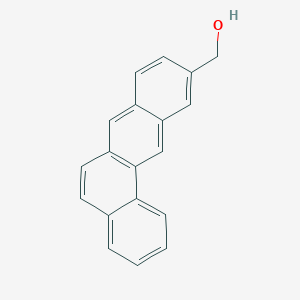
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
